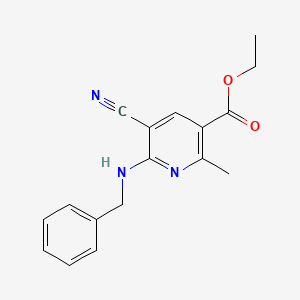

![molecular formula C14H16N2O3S2 B5526073 4-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-2-thiophenecarboxamide](/img/structure/B5526073.png)

4-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-2-thiophenecarboxamide" is involved in various chemical studies due to its potential antimicrobial activities and relevance in materials science. Such compounds are studied for their synthesis methods, molecular structure, chemical reactions, physical, and chemical properties to understand their applications and functionalities in different fields.

Synthesis Analysis

The synthesis of related sulfonamide derivatives involves starting materials that undergo transformations through specific reaction pathways to obtain targeted molecular structures. These processes often involve steps like cyclization, dehydration, and functional group transformations to achieve the desired compounds (Ghorab et al., 2017; Tornus et al., 1996).

Molecular Structure Analysis

The molecular structure of such compounds often features a complex array of functional groups, including sulfonyl, dimethylamino, and thiophene moieties. X-ray crystallography studies reveal detailed insights into the molecular conformation, highlighting aspects like proton tautomerism and stereochemistry (Pyrih et al., 2023).

Chemical Reactions and Properties

These compounds engage in a variety of chemical reactions, demonstrating interesting behaviors such as competitive formation of different heterocyclic structures and reactivity towards nucleophiles and electrophiles (Tornus et al., 1996). Their reactions are crucial for further derivatization and functionalization, leading to a wide range of applications.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study focused on synthesizing a series of compounds related to the chemical structure , evaluating their antimicrobial activity against various bacteria and fungi. These compounds showed promising results, with some displaying higher activity than reference drugs, indicating their potential in developing new antimicrobial agents (Ghorab et al., 2017).

Fluorescent Molecular Probes

Research into the development of new fluorescent solvatochromic dyes includes compounds with a structure similar to 4-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-2-thiophenecarboxamide. These dyes exhibit strong solvent-dependent fluorescence, useful for creating sensitive molecular probes for studying biological events and processes (Diwu et al., 1997).

Tautomeric Behavior Investigation

Another research area involves investigating the tautomeric behavior of sulfonamide derivatives, crucial for understanding their pharmaceutical and biological activities. This study provides insights into the molecular conformation and tautomeric forms, contributing to the knowledge base in bioorganic and medicinal chemistry (Erturk et al., 2016).

Analytical Chemistry Applications

The use of 4'-Dimethylaminoazobenzene-4-sulfonyl chloride for detecting amino acids and serotonin in nervous tissue highlights the analytical applications of compounds within this chemical family. This approach demonstrates the versatility of such compounds in biochemical analysis and diagnostics (Leonard & Osborne, 1975).

Material Science Innovations

In material science, studies have explored the synthesis and characterization of new aromatic polymers and polyamides based on sulfone-dicarboxylic acids, indicating the role of sulfonamide derivatives in developing advanced materials with potential applications in various industries (Hsiao & Huang, 1997).

properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-(2-methylphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S2/c1-10-6-4-5-7-12(10)15-14(17)13-8-11(9-20-13)21(18,19)16(2)3/h4-9H,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLBZTHEKKJLRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC(=CS2)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylsulfamoyl)-N-(2-methylphenyl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5526005.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5526015.png)

![8-[(2,3-dimethoxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5526030.png)

![N,N-dimethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5526044.png)

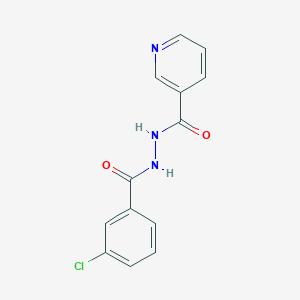

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5526051.png)

![4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5526052.png)

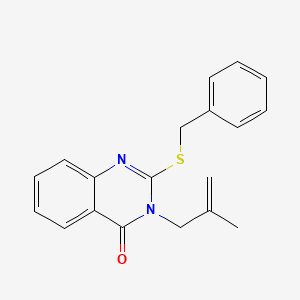

![4-[(4-benzyl-1-piperidinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5526055.png)

![3-[(diallylamino)methyl]-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B5526059.png)

![5-[4-(methylthio)benzylidene]-3-{[4-(methylthio)benzylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5526062.png)

![N-{(3S*,4R*)-1-[(1-phenylcyclopentyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5526069.png)

![1-(3-chlorophenyl)-4-[3-(3-methoxyphenoxy)propyl]-2-piperazinone](/img/structure/B5526081.png)